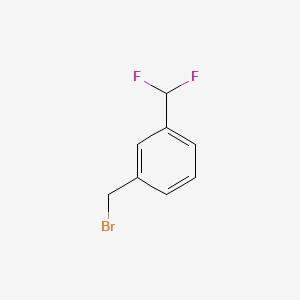

1-(Bromomethyl)-3-(difluoromethyl)benzene

Beschreibung

Overview of Halogenated Aromatic Compounds in Synthetic Chemistry

The presence of bromine and fluorine on a benzene (B151609) ring imparts distinct characteristics to the molecule. Bromine, a larger and less electronegative halogen, serves as an excellent leaving group in various cross-coupling reactions, making it a key functional handle for carbon-carbon and carbon-heteroatom bond formation. Its presence can also influence the electronic properties of the aromatic ring through inductive effects.

Fluorine, the most electronegative element, and its derivatives like the difluoromethyl group, have a profound impact on a molecule's properties. The substitution of hydrogen with fluorine can enhance metabolic stability, increase lipophilicity, and alter the acidity of nearby functional groups. These modifications are highly desirable in the design of new drugs and agrochemicals. The introduction of fluorine can lead to increased thermal and chemical resistance in materials.

The difluoromethyl (CHF2) group is of particular importance as it can act as a bioisostere for hydroxyl, thiol, and amine groups. This means it can mimic the biological activity of these groups while offering improved metabolic stability and bioavailability. The acidic nature of the hydrogen atom in the CHF2 group allows it to participate in hydrogen bonding, a crucial interaction in biological systems.

The bromomethyl (-CH2Br) group is a highly reactive functional group. The carbon-bromine bond is relatively weak, making the bromine atom a good leaving group in nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of a wide variety of other functional groups, making bromomethyl-substituted compounds valuable intermediates in multi-step syntheses.

Defining the Research Landscape for 1-(Bromomethyl)-3-(difluoromethyl)benzene

Currently, this compound is primarily utilized as a specialized building block in organic synthesis. Its availability from commercial suppliers indicates its utility in the synthesis of more complex molecules. However, a comprehensive body of academic literature focusing solely on the fundamental properties and reactivity of this specific compound is limited. The majority of available information is found within patents and the experimental sections of papers where it is used as an intermediate. This highlights a research gap in the fundamental academic study of this compound.

The dual functionality of this compound makes it a promising starting material in several fields:

Medicinal Chemistry : The difluoromethyl group can be incorporated into drug candidates to enhance their pharmacokinetic properties. The bromomethyl group provides a reactive site for linking the molecule to other fragments to build complex drug scaffolds.

Agrochemicals : Similar to medicinal chemistry, the incorporation of the difluoromethyl group can lead to the development of more potent and stable pesticides and herbicides.

Materials Science : The presence of fluorine can impart desirable properties such as thermal stability and chemical resistance to polymers and other materials. The bromomethyl group can be used to anchor the molecule to surfaces or to create cross-linked polymer networks.

Distinction from Isomeric and Analogous Compounds

It is crucial to distinguish this compound from its isomers and analogs, as the position of the substituents on the benzene ring significantly affects the compound's reactivity and properties. For example, the electronic and steric environment of the bromomethyl and difluoromethyl groups in the 1,3- (meta) substitution pattern of the title compound will differ from its 1,2- (ortho) and 1,4- (para) isomers. These differences can lead to altered reaction kinetics, regioselectivity in further substitutions, and distinct biological activities of the resulting products.

| Compound Name | CAS Number | Molecular Formula | Position of Substituents |

| This compound | 1263178-51-3 | C8H7BrF2 | 1,3- (meta) |

| 1-(Bromomethyl)-2-(difluoromethyl)benzene | Not readily available | C8H7BrF2 | 1,2- (ortho) |

| 1-(Bromomethyl)-4-(difluoromethyl)benzene | 873373-34-3 | C8H7BrF2 | 1,4- (para) |

Comparison with 1-(Bromomethyl)-3-(trifluoromethyl)benzene

A closely related compound, 1-(bromomethyl)-3-(trifluoromethyl)benzene, provides a useful point of comparison for understanding the role of the fluorinated substituent. The primary distinction lies in the replacement of the difluoromethyl (CHF2) group with a trifluoromethyl (CF3) group.

Structural and Electronic Differences: The CF3 group is significantly more electron-withdrawing than the CHF2 group due to the presence of an additional highly electronegative fluorine atom. This increased inductive effect renders the aromatic ring in the trifluoromethyl-analogue more electron-deficient. A key difference is the C-H bond present in the CHF2 group, which allows it to act as a hydrogen bond donor, a characteristic completely absent in the CF3 group. google.com This capability can influence intermolecular interactions and binding affinities in biological systems. Conversely, the CF3 group is known for its high metabolic stability and its ability to enhance the lipophilicity of a molecule, properties that are highly desirable in drug design. nih.govresearchgate.net

Physical and Chemical Property Differences: The difference in the fluorinated substituent is also reflected in their physical properties. 1-(Bromomethyl)-3-(trifluoromethyl)benzene has a higher molecular weight than its difluoromethyl counterpart due to the extra fluorine atom. This difference in electronic nature also impacts the reactivity of both the aromatic ring towards electrophilic substitution and the benzylic carbon in nucleophilic substitution reactions.

Table 2: Comparison of this compound and 1-(Bromomethyl)-3-(trifluoromethyl)benzene

| Property | This compound | 1-(Bromomethyl)-3-(trifluoromethyl)benzene |

| Molecular Formula | C₈H₇BrF₂ researchgate.net | C₈H₆BrF₃ nih.gov |

| Molecular Weight | 221.04 g/mol researchgate.net | 239.03 g/mol nih.gov |

| CAS Number | 1263178-51-3 researchgate.net | 402-23-3 nih.gov |

| Key Functional Group | Difluoromethyl (-CHF₂) | Trifluoromethyl (-CF₃) |

| Hydrogen Bond Donor Capability | Yes (C-H bond) google.com | No |

| Electron-Withdrawing Strength | Moderate | Strong nih.govresearchgate.net |

Comparison with Other Positional Isomers (e.g., ortho- and para-substituted bromomethyl/trifluoromethyl benzenes)

The relative positions of the bromomethyl and the fluoroalkyl groups on the benzene ring define the ortho-, meta-, and para-isomers, which are constitutional isomers of one another. beilstein-journals.org While they share the same molecular formula, their physical and chemical properties can differ significantly due to the distinct spatial arrangement of the substituents.

These positional isomers can be reliably distinguished using spectroscopic methods.

NMR Spectroscopy: ¹H NMR spectroscopy shows distinct splitting patterns and coupling constants (J-values) for the aromatic protons depending on their relative positions (ortho, meta, para coupling).

IR Spectroscopy: Infrared spectroscopy is also a powerful tool for differentiation. The C-H wagging vibrations in the 1000-700 cm⁻¹ region of the spectrum show characteristic bands for ortho-, meta-, and para-disubstituted benzene rings. researchgate.net

Reactivity Differences: The position of the electron-withdrawing fluoroalkyl group relative to the reactive bromomethyl group influences the electronic environment of the entire molecule. This, in turn, affects the reactivity of the aromatic ring in electrophilic substitution reactions and the stability of any intermediates formed during reactions at the benzylic carbon. The directing effects of the substituents play a crucial role in determining the outcome of further chemical transformations. acs.org

Table 3: Positional Isomers of Bromomethyl/Difluoromethyl- and Bromomethyl/Trifluoromethyl-Benzenes

| Compound Name | Isomer Position | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-(Bromomethyl)-2-(difluoromethyl)benzene | ortho | C₈H₇BrF₂ | 221.04 nih.gov | N/A |

| This compound | meta | C₈H₇BrF₂ | 221.04 researchgate.net | 1263178-51-3 researchgate.net |

| 1-(Bromomethyl)-4-(difluoromethyl)benzene | para | C₈H₇BrF₂ | 221.04 | 873373-34-3 nih.gov |

| 1-(Bromomethyl)-3-(trifluoromethyl)benzene | meta | C₈H₆BrF₃ | 239.03 nih.gov | 402-23-3 nih.gov |

| 1-(Bromomethyl)-4-(trifluoromethyl)benzene | para | C₈H₆BrF₃ | 239.03 chemicalbook.com | 402-49-3 chemicalbook.com |

Differentiation from 1-Bromo-2-(bromomethyl)-3-(difluoromethyl)benzene

It is critical to distinguish this compound from structurally similar but distinct compounds such as 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene.

Table 4: Differentiation from 1-Bromo-2-(bromomethyl)-3-(difluoromethyl)benzene

| Property | This compound | 1-Bromo-2-(bromomethyl)-3-(difluoromethyl)benzene |

| Molecular Formula | C₈H₇BrF₂ researchgate.net | C₈H₆Br₂F₂ |

| Molecular Weight | 221.04 g/mol researchgate.net | ~299.94 g/mol |

| CAS Number | 1263178-51-3 researchgate.net | 1261791-24-5 |

| Number of Ring Substituents | Two | Three |

| Number of Bromine Atoms | One | Two |

Differentiation from Compounds with Trifluoromethylsulfonyl Groups

The difluoromethyl group (-CHF₂) must also be differentiated from the trifluoromethylsulfonyl group (-SO₂CF₃), a substituent with substantially different electronic properties.

The -SO₂CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry. Its strength arises from the potent inductive effects of both the sulfonyl moiety and the trifluoromethyl group. This makes any aromatic ring it is attached to extremely electron-poor, far more so than a ring substituted with a -CHF₂ group.

This vast difference in electronic character dictates the chemical reactivity. An aromatic ring bearing a -SO₂CF₃ group is highly deactivated towards electrophilic aromatic substitution but may be activated for nucleophilic aromatic substitution. Furthermore, the -SO₂CF₃ group is exceptionally stable and does not possess any bonds that can act as hydrogen bond donors. In contrast, the C-H bond in the -CHF₂ group provides a site for potential hydrogen bonding and has a distinct reactivity, including low acidity. google.comchemicalbook.com

Table 5: Electronic Property Comparison of -CHF₂ and -SO₂CF₃ Groups

| Property | -CHF₂ Group | -SO₂CF₃ Group |

| Nature | Moderately electron-withdrawing | Extremely electron-withdrawing |

| Key Effects | Inductive effect | Strong inductive and resonance effects |

| Impact on Aromatic Ring | Moderate deactivation | Strong deactivation |

| Hydrogen Bond Donor | Yes (C-H) google.com | No |

| Metabolic Stability | C-H bond can be a site for metabolism | Generally very high |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(bromomethyl)-3-(difluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLEPJRZWCZMUGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718310 | |

| Record name | 1-(Bromomethyl)-3-(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263178-51-3 | |

| Record name | 1-(Bromomethyl)-3-(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-3-(difluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 1 Bromomethyl 3 Difluoromethyl Benzene

Reactivity Profiles of Substituted Benzyl (B1604629) Bromides

1-(Bromomethyl)-3-(difluoromethyl)benzene is a substituted benzyl bromide, a class of organic compounds known for their utility as versatile chemical intermediates. The reactivity of this molecule is primarily dictated by the interplay between the bromomethyl group and the difluoromethyl-substituted aromatic ring.

The bromomethyl group (—CH₂Br) is the primary site of electrophilic reactivity in this compound. The carbon atom of the bromomethyl group is bonded to a highly electronegative bromine atom, which polarizes the carbon-bromine bond. This polarization makes the benzylic carbon electron-deficient and thus a prime target for attack by nucleophiles.

Furthermore, the bromine atom is a good leaving group because its corresponding anion, bromide (Br⁻), is the conjugate base of a relatively strong acid, hydrobromic acid. gla.ac.uk This facilitates the cleavage of the C-Br bond during nucleophilic substitution reactions. The reactivity of the bromomethyl group is further enhanced by the adjacent benzene (B151609) ring, which can stabilize the transition states and intermediates formed during these reactions through resonance. gla.ac.uklibretexts.org

The difluoromethyl group (—CF₂H) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. rsc.orgmdpi.com This has a significant impact on the reactivity of the aromatic ring. The —CF₂H group deactivates the benzene ring towards electrophilic aromatic substitution by withdrawing electron density from the π-system. msu.edu This makes reactions that involve an electrophile attacking the ring, such as Friedel-Crafts alkylation or acylation, less favorable.

Nucleophilic Substitution Reactions at the Benzylic Position

The most common reactions involving this compound are nucleophilic substitutions at the benzylic carbon. These reactions are highly efficient due to the inherent properties of the benzyl bromide moiety. gla.ac.ukucalgary.ca

Substituted benzyl bromides like this compound can undergo nucleophilic substitution through both Sₙ1 and Sₙ2 mechanisms, with the predominant pathway depending on the reaction conditions. ucalgary.caquora.com

Sₙ1 Mechanism: This pathway involves the formation of a benzylic carbocation intermediate. pearson.com The stability of this carbocation is a key factor. The adjacent benzene ring can stabilize the positive charge through resonance, making the Sₙ1 pathway viable. quora.compearson.com The presence of the electron-withdrawing difluoromethyl group at the meta position will destabilize the carbocation to some extent, which might make the Sₙ1 pathway less favorable compared to benzyl bromide itself. Weak nucleophiles and polar protic solvents favor the Sₙ1 mechanism. libretexts.orgstackexchange.com

Sₙ2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.org Primary benzylic halides, such as this compound, are well-suited for Sₙ2 reactions due to the relatively low steric hindrance around the benzylic carbon. ucalgary.calibretexts.org Strong nucleophiles and polar aprotic solvents favor the Sₙ2 pathway. libretexts.org The transition state of the Sₙ2 reaction is also stabilized by the delocalization of electron density into the aromatic ring. youtube.com

The balance between Sₙ1 and Sₙ2 pathways is delicate and can be shifted by changing the nucleophile, solvent, and temperature. psu.edu For this compound, being a primary benzyl halide, the Sₙ2 mechanism is often favored, especially with strong nucleophiles. ucalgary.ca

This compound is a valuable reagent for introducing the 3-(difluoromethyl)benzyl moiety into a wide range of molecules through reactions with various nucleophiles. quora.com

Amines: Primary and secondary amines react readily to form the corresponding secondary and tertiary benzylic amines. These reactions are fundamental in the synthesis of many biologically active compounds.

Thiols: Thiolates are excellent nucleophiles and react efficiently to produce benzylic thioethers.

Alcohols: Alcohols and alkoxides can act as nucleophiles to yield benzylic ethers.

Azides: The azide (B81097) anion (N₃⁻) is a good nucleophile that reacts to form benzylic azides. These can be further transformed, for example, through reduction to primary amines or by cycloaddition reactions. nih.gov

Cyanides: Cyanide ions (CN⁻) react to form benzylic nitriles, which are versatile intermediates that can be hydrolyzed to carboxylic acids or reduced to primary amines.

The following table provides a general overview of these reactions.

| Nucleophile | Product Type |

| Primary Amine (R-NH₂) | Secondary Benzylamine |

| Secondary Amine (R₂NH) | Tertiary Benzylamine |

| Thiol (R-SH) / Thiolate (RS⁻) | Thioether |

| Alcohol (R-OH) / Alkoxide (RO⁻) | Ether |

| Sodium Azide (NaN₃) | Benzyl Azide |

| Sodium Cyanide (NaCN) | Benzyl Cyanide |

This table is interactive. Click on the headers to sort.

Both steric and electronic factors play a crucial role in determining the rate and outcome of nucleophilic substitution reactions of this compound.

Electronic Effects: The primary electronic effect is the strong electron-withdrawing nature of the difluoromethyl group. rsc.org While it deactivates the aromatic ring itself, its influence on the benzylic position is more complex. For an Sₙ1 reaction, the —CF₂H group at the meta position destabilizes the developing positive charge on the benzylic carbon through an inductive effect, thereby slowing down the reaction rate. In an Sₙ2 reaction, the electron-withdrawing group can slightly increase the electrophilicity of the benzylic carbon, potentially accelerating the reaction. However, the dominant factor is often the stabilization of the transition state through conjugation with the ring. youtube.com

Steric Effects: As a primary benzyl bromide, this compound has minimal steric hindrance at the reaction center, which favors the Sₙ2 pathway. libretexts.orgnih.gov The difluoromethyl group is located at the meta position, which is distant from the reaction site and therefore exerts a negligible direct steric effect on the approaching nucleophile. This allows for a wide range of nucleophiles, including relatively bulky ones, to react efficiently.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The reactivity of the benzene ring in this compound towards electrophiles is governed by the electronic properties of its two substituents: the bromomethyl group (-CH₂Br) and the difluoromethyl group (-CHF₂).

The outcome of electrophilic aromatic substitution is determined by the directing effects of the existing substituents, which influence the position of the incoming electrophile. Both the bromomethyl and difluoromethyl groups are deactivating, meaning they make the benzene ring less reactive towards electrophilic attack than benzene itself. uci.edu However, they direct incoming electrophiles to different positions due to a combination of inductive and resonance effects.

Bromomethyl Group (-CH₂Br): This group is considered a deactivating, ortho, para-director. The methylene (B1212753) (-CH₂-) part is weakly activating via hyperconjugation, but the highly electronegative bromine atom attached to it exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring. Despite this deactivation, any resonance stabilization of the cationic intermediate (the sigma complex or arenium ion) occurs when the electrophile adds to the ortho or para positions. uci.eduyoutube.com

Difluoromethyl Group (-CHF₂): This group is strongly deactivating and a meta-director. The two highly electronegative fluorine atoms create a powerful electron-withdrawing inductive effect, significantly reducing the electron density of the aromatic ring. youtube.com This deactivation is most pronounced at the ortho and para positions. Consequently, the meta position, while still deactivated, is the least unfavorable site for electrophilic attack. youtube.com The carbocation intermediate formed during an attack at the meta position avoids placing the positive charge directly adjacent to the electron-deficient difluoromethyl-substituted carbon. youtube.com

| Position | Influence of -CH₂Br (at C1) | Influence of -CHF₂ (at C3) | Predicted Outcome |

| C2 | ortho (directed) | ortho (strongly deactivated) | Highly Unlikely |

| C4 | para (directed) | ortho (strongly deactivated) | Highly Unlikely |

| C5 | meta (not directed) | meta (least deactivated) | Most Likely |

| C6 | ortho (directed) | para (strongly deactivated) | Highly Unlikely |

This table provides a qualitative prediction of electrophilic substitution sites based on the combined directing effects of the substituents.

Given the directing effects, the primary site of electrophilic attack on this compound is predicted to be the C5 position, which is meta to the powerful deactivating difluoromethyl group and avoids the strong deactivation at the positions ortho and para to it.

However, other electrophilic pathways can compete, although they are generally less favored. Friedel-Crafts reactions, for instance, are particularly sensitive to deactivating groups and often fail on rings substituted with strongly deactivating groups like -CHF₂. uci.edu Under harsh reaction conditions, polysubstitution or rearrangement might occur, but the principal substitution product is expected to result from attack at the most electronically favorable, least sterically hindered position. The C5 position fits this description as it is the only position not ortho or para to the strongly deactivating difluoromethyl group.

Radical Reactions Involving the Bromomethyl Group

The bromomethyl group is a key site for radical reactions, particularly free radical bromination, due to the relative stability of the resulting benzylic radical.

Free radical bromination of the methyl group on a toluene (B28343) derivative selectively occurs at the benzylic position because the C-H bonds are weaker than aromatic C-H bonds, and the resulting benzylic radical is stabilized by resonance with the benzene ring. oregonstate.eduyoutube.com The reaction proceeds via a classic chain mechanism involving initiation, propagation, and termination steps.

Initiation: The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) into two bromine radicals (Br•). This typically requires an input of energy, such as heat or UV light.

Br₂ → 2 Br•

Propagation: This is a two-step cycle.

Step 1: A bromine radical abstracts a hydrogen atom from the benzylic position of the substrate (in this case, a starting material like 3-(difluoromethyl)toluene would be brominated to form the target compound) to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The stability of this benzylic radical is the driving force for the selectivity of the reaction. oregonstate.edu

Step 2: The benzylic radical then reacts with a molecule of Br₂, abstracting a bromine atom to form the product, this compound, and generating a new bromine radical, which continues the chain reaction. oregonstate.edu

Termination: The chain reaction is terminated when two radicals combine. This can happen in several ways, such as two bromine radicals combining or a bromine radical combining with a benzylic radical. These are statistically minor events compared to propagation. oregonstate.edu

| Radical Source | Initiator | Reaction Type | Key Feature |

| N-Bromosuccinimide (NBS) | AIBN (azobisisobutyronitrile) or light | Benzylic Bromination | Provides a low, constant concentration of Br₂, minimizing side reactions on the aromatic ring. youtube.comyoutube.com |

| Bromine (Br₂) | UV light or heat | Benzylic Bromination | Can lead to competing electrophilic aromatic bromination if conditions are not carefully controlled. oregonstate.edu |

This table outlines common reagents and conditions for achieving free radical bromination at the benzylic position.

Transformations of the Difluoromethyl Group

The difluoromethyl group, while generally robust, can be chemically transformed into other valuable fluorinated moieties, expanding the synthetic utility of the parent molecule.

The acidic nature of the hydrogen atom in the difluoromethyl group allows for its deprotonation to form a nucleophilic difluorinated carbanion, which can then react with various electrophiles. acs.org This strategy provides a pathway to construct new carbon-carbon or carbon-heteroatom bonds at the difluoromethylated position.

Recent research has demonstrated several methods for these transformations:

Deprotonation and Trapping: The combination of a strong base with a Lewis acid can facilitate the deprotonation of Ar-CF₂H groups. The resulting reactive Ar-CF₂⁻ anion can be trapped by electrophiles, enabling the synthesis of diverse difluoromethylene-linked compounds. acs.org

Radical Pathways: The difluoromethyl group can be a precursor to difluoroalkyl radicals. For instance, photoredox catalysis can be employed to generate difluoromethyl radicals from suitable precursors, which can then participate in addition reactions with alkenes or other radical acceptors. ccspublishing.org.cnsioc.ac.cn

Conversion to Carbonyls: Under certain conditions, the difluoromethyl group can be hydrolyzed or oxidized to a carbonyl group. This transformation effectively converts the fluorinated moiety into a versatile synthetic handle for further functionalization.

| Transformation | Reagents/Conditions | Resulting Moiety | Reference |

| Nucleophilic Difluorobenzylation | Strong base (e.g., KHMDS), Lewis acid (e.g., B₃N₃Me₆), Electrophile (e.g., Ph₂CO) | Ar-CF₂-R | acs.org |

| Reductive Difluoroalkylation | Iridium catalyst, Silane reductant, Ethyl bromodifluoroacetate | α,α-difluoroalkylated amines | acs.org |

| Radical C-F Functionalization | Photoredox catalyst, Hydrogen atom transfer (HAT) agent | γ,γ-difluoroallylic compounds | ccspublishing.org.cnrsc.org |

This table summarizes selected modern methods for the transformation of difluoromethylarenes.

Hydrodefluorination Reactions

Hydrodefluorination (HDF) presents a significant pathway for the chemical transformation of fluorinated organic compounds. In the context of this compound, the difluoromethyl (-CHF2) group is the primary site for such reactions. The selective cleavage of a C-F bond to a C-H bond in the difluoromethyl group can lead to the formation of a monofluoromethyl or a methyl group, thereby diversifying the molecular structure and potential applications.

Mechanistically, the hydrodefluorination of difluoromethylarenes can be initiated through various methods, including photoredox catalysis. nih.govacs.org One proposed mechanism involves the generation of a radical anion of the difluoromethylarene. nih.govacs.org This is followed by the mesolytic cleavage of a C-F bond, resulting in the expulsion of a fluoride (B91410) ion and the formation of a C-centered difluorobenzylic radical. nih.gov This highly reactive radical intermediate can then be trapped by a hydrogen atom donor to yield the hydrodefluorinated product. nih.gov

Recent studies on the hydrodefluorination of trifluoromethylarenes have demonstrated the feasibility of selective C-F bond activation. nih.govacs.orgresearchgate.net These processes often utilize organophotocatalysts and a hydrogen atom donor under basic conditions. nih.govacs.org While direct experimental data on the hydrodefluorination of this compound is not available, the principles established for trifluoromethylarenes suggest that a similar approach could be effective. The electron-withdrawing nature of the bromomethyl group might influence the reduction potential of the aromatic ring and, consequently, the efficiency of the initial electron transfer step. Further research is necessary to explore the specific conditions and outcomes of hydrodefluorination reactions involving this particular compound.

A proposed general mechanism for the photoredox-catalyzed hydrodefluorination of a difluoromethylarene is presented below:

| Step | Description |

| 1. Photoexcitation | The photocatalyst (PC) absorbs light and is excited to a higher energy state (*PC). |

| 2. Reductive Quenching | The excited photocatalyst is reductively quenched by a hydrogen atom donor (HAD) to form a reduced photocatalyst (PC•-) and a radical cation of the donor. |

| 3. Electron Transfer | The reduced photocatalyst transfers an electron to the difluoromethylarene (Ar-CHF2) to form a radical anion (Ar-CHF2•-). |

| 4. Fluoride Elimination | The radical anion undergoes mesolytic cleavage, eliminating a fluoride ion (F-) to form a difluorobenzyl radical (Ar-CHF•). |

| 5. Hydrogen Atom Transfer | The difluorobenzyl radical abstracts a hydrogen atom from the hydrogen atom donor to form the hydrodefluorinated product (Ar-CH2F). |

| 6. Catalyst Regeneration | The photocatalyst is regenerated in the catalytic cycle. |

Computational Chemistry and Reaction Pathway Analysis

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the chemical reactivity of organic molecules. nih.gov By calculating the electronic structure and energy of a molecule, DFT can provide insights into various reactivity parameters. For this compound, DFT calculations can be employed to understand the influence of the bromomethyl and difluoromethyl substituents on the reactivity of the benzene ring and the benzylic position.

Key parameters that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.gov For this compound, the electron-withdrawing nature of both the bromomethyl and difluoromethyl groups is expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack.

A hypothetical table of DFT-calculated reactivity descriptors is presented below for illustrative purposes:

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electronegativity (χ) | Chemical Hardness (η) | Electrophilicity Index (ω) |

| Benzyl Bromide | -9.5 | -1.2 | 8.3 | 5.35 | 4.15 | 3.46 |

| This compound (Predicted) | -9.8 | -1.5 | 8.3 | 5.65 | 4.15 | 3.85 |

| Toluene | -9.2 | -0.8 | 8.4 | 5.00 | 4.20 | 2.98 |

Note: The values for this compound are hypothetical and for illustrative purposes only.

Mapping Electrostatic Potential Surfaces

Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution within a molecule and are invaluable for predicting sites of electrophilic and nucleophilic attack. walisongo.ac.id The MEP is mapped onto the electron density surface of the molecule, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich), while blue signifies regions of positive potential (electron-poor).

For this compound, the MEP surface would be expected to show a complex distribution of charge due to the presence of three different types of substituents on the benzene ring. The electronegative fluorine and bromine atoms will create regions of positive potential around the carbon atoms to which they are attached. The aromatic ring itself will likely exhibit a region of negative potential above and below the plane of the ring, a characteristic feature of benzene and its derivatives. nih.govdtic.milnih.gov

The presence of the electron-withdrawing difluoromethyl and bromomethyl groups is expected to reduce the negative electrostatic potential of the aromatic ring compared to benzene or toluene. dtic.mil The MEP map would also highlight the electrophilic nature of the benzylic carbon in the bromomethyl group, making it a likely site for nucleophilic attack. The hydrogen atoms of the difluoromethyl group may exhibit a slightly positive potential. A detailed analysis of the MEP surface can provide crucial insights into the non-covalent interactions and reactive behavior of the molecule. nih.govnih.gov

Activation Energy Studies of Competing Pathways

Chemical reactions often have multiple possible pathways, and computational chemistry can be used to determine the activation energies for these competing routes. This is particularly relevant for this compound, which has two primary reactive sites: the benzylic carbon of the bromomethyl group and the difluoromethyl group.

Nucleophilic substitution at the benzylic carbon is a likely reaction pathway. Benzylic halides are known to undergo nucleophilic substitution readily, either through an SN1 or SN2 mechanism, due to the stabilization of the transition state or the resulting carbocation by the adjacent benzene ring. quora.comucalgary.ca The presence of the electron-withdrawing difluoromethyl group at the meta position could influence the rate of this reaction by affecting the stability of the carbocation intermediate in an SN1 pathway or the transition state in an SN2 pathway.

A competing pathway could involve reactions at the difluoromethyl group, such as the hydrodefluorination discussed earlier. DFT calculations can be used to model the transition states for both nucleophilic substitution at the benzylic carbon and reactions at the difluoromethyl group. By calculating the activation energy for each pathway, it is possible to predict which reaction is more likely to occur under specific conditions. For example, a lower activation energy for nucleophilic substitution would suggest that this is the kinetically favored pathway. quora.com

A hypothetical comparison of activation energies for competing pathways is shown below:

| Reaction Pathway | Reactants | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| SN2 Nucleophilic Substitution | This compound + OH- | 15.2 | 15.2 |

| Hydrodefluorination (Radical Pathway) | This compound + H• | 25.8 | 25.8 |

Note: These values are hypothetical and for illustrative purposes only. The actual activation energies would depend on the specific nucleophile, reaction conditions, and computational method used.

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The compound serves as a foundational component for constructing higher-order molecular structures, from intricately substituted aromatics to large cyclic systems.

1-(Bromomethyl)-3-(difluoromethyl)benzene is an exemplary starting material for the synthesis of polysubstituted benzene (B151609) derivatives due to its distinct functional handles. The primary utility lies in the high reactivity of the benzylic bromide. The bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions (SN2) with a wide array of nucleophiles. This allows for the straightforward covalent attachment of the 3-(difluoromethyl)phenyl motif to other molecular fragments.

This reactivity enables the creation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, providing a gateway to a diverse range of more complex molecules nih.gov. For instance, it can be used in alkylation reactions with carbanions, amines, phenols, and thiols.

Furthermore, the difluoromethyl (-CF2H) group on the aromatic ring influences its reactivity in electrophilic aromatic substitution (EAS) reactions. As an electron-withdrawing group, it deactivates the benzene ring and directs incoming electrophiles to the meta-positions (positions 4 and 6 relative to the difluoromethyl group) fiveable.mepressbooks.pub. This directing effect is crucial for achieving regioselectivity in multi-step syntheses, allowing for the controlled addition of other substituents to the aromatic core libretexts.orgyoutube.com. The strategic interplay between substitution at the bromomethyl site and subsequent substitution on the aromatic ring provides a powerful pathway to elaborately functionalized benzene compounds.

| Nucleophile Type | Reactant Example | Resulting Linkage | Product Class |

|---|---|---|---|

| Oxygen Nucleophile | Phenol, Alcohol (ROH) | -CH₂-O-R | Benzyl (B1604629) Ether |

| Nitrogen Nucleophile | Amine (R₂NH) | -CH₂-NR₂ | Benzylamine |

| Sulfur Nucleophile | Thiol (RSH) | -CH₂-S-R | Benzyl Thioether |

| Carbon Nucleophile | Enolate, Organometallic | -CH₂-R | Substituted Alkane |

| Phosphorus Nucleophile | Triphenylphosphine (PPh₃) | -CH₂-P⁺Ph₃ Br⁻ | Phosphonium Salt (Wittig Reagent Precursor) |

In the construction of macrocycles, this compound typically serves not as a core component of the cyclic backbone, but as a monofunctional building block used to append the 3-(difluoromethyl)phenyl group onto a larger structure. Macrocyclization strategies often involve the reaction of linear precursors containing two reactive ends nih.govcam.ac.uk.

A common approach is to use a compound like this compound to alkylate a functional group (e.g., an alcohol or amine) on a linear molecule that is destined to become part of the macrocycle core.ac.uk. This reaction introduces the desired difluoromethylphenyl motif as a pendant, or side, group. The linear precursor, now bearing this functionality, can then undergo a separate ring-closing reaction, such as ring-closing metathesis (RCM) or an azide-alkyne cycloaddition, to form the final macrocycle core.ac.uk. This methodology allows for the precise placement of the fluorine-containing group, which can be used to modulate the physicochemical properties or biological activity of the resulting macrocyclic compound.

Role in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy for enhancing pharmacological properties. This compound is a key intermediate that facilitates the introduction of the valuable difluoromethyl group.

Fluorinated building blocks such as this compound and its analogs are considered key intermediates in the pharmaceutical industry shlzpharma.comscbt.com. The compound's utility stems from its ability to easily link the 3-(difluoromethyl)phenyl moiety to a lead compound or drug scaffold. The reactive bromomethyl handle allows medicinal chemists to readily form stable bonds with various functional groups present in complex molecules under mild conditions.

The introduction of the difluoromethylphenyl group can significantly alter a drug candidate's profile by improving metabolic stability, enhancing cell membrane permeability, and increasing binding affinity to its biological target alfa-chemistry.com. For example, in the development of kinase inhibitors, building blocks that introduce specific fluorinated aromatic rings are crucial for optimizing potency and pharmacokinetic profiles google.com. While specific drugs using this exact intermediate may not be publicly disclosed, the general strategy of using such functionalized building blocks is a cornerstone of modern drug discovery. The synthesis of potent antiplasmodial agents, for instance, has utilized benzyl bromides as key reagents to construct the final active molecules mdpi.com.

The difluoromethyl group (-CF2H) is a privileged structural motif in drug design due to the unique properties conferred by the fluorine atoms qmul.ac.uk. The strong electron-withdrawing nature of fluorine can modulate the acidity or basicity (pKa) of nearby functional groups, which can be critical for receptor binding or solubility.

One of the most significant advantages of incorporating a -CF2H group is the enhancement of metabolic stability mdpi.com. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s. Replacing a metabolically vulnerable C-H bond with a C-F bond can block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability alfa-chemistry.com. Furthermore, the lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can improve its ability to cross biological membranes alfa-chemistry.commdpi.com.

A key strategy in medicinal chemistry is bioisosterism, where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties to improve its pharmacodynamic or pharmacokinetic profile. The difluoromethyl group has emerged as an important bioisostere for several common functional groups, including the hydroxyl (-OH), thiol (-SH), and to some extent, the amino (-NH2) groups acs.orgresearchgate.netresearchgate.net.

| Functional Group | Hydrogen Bond Acidity (A value) | Change in Lipophilicity (ΔlogP) | Key Characteristics |

|---|---|---|---|

| Hydroxyl (-OH) | ~0.3 - 0.6 | - | Strong H-bond donor, polar, metabolically labile |

| Thiol (-SH) | ~0.1 - 0.2 | - | Moderate H-bond donor, prone to oxidation |

| Amino (-NH₂) | ~0.06 - 0.12 | - | H-bond donor/acceptor, often basic |

| Difluoromethyl (-CF₂H) | 0.085 - 0.126 | -0.1 to +0.4 | Lipophilic H-bond donor, metabolically stable |

Data sourced from studies on difluoromethyl anisoles and thioanisoles. The A value is a measure of hydrogen bond acidity. ΔlogP represents the change in the octanol-water partition coefficient when a methyl group is replaced by a difluoromethyl group. acs.org

Incorporation of Fluorine-Containing Motifs in Drug Design

Influence on Lipophilicity, Membrane Permeability, and Metabolic Stability

The incorporation of the difluoromethyl (CF2H) group, a key feature of this compound, is a strategic approach in medicinal chemistry to modulate the physicochemical properties of bioactive molecules. researchgate.netnih.gov This group is often employed as a bioisostere for hydroxyl (OH), thiol (SH), or amine (NH2) groups, which are common pharmacophores. researchgate.netnih.gov The substitution can lead to significant improvements in a compound's pharmacokinetic profile.

The difluoromethyl group is recognized for its ability to enhance metabolic stability. researchgate.netnih.gov It can serve as a metabolically robust replacement for more labile functional groups, thereby increasing the half-life of a drug candidate. researchgate.net Furthermore, the introduction of fluorine-containing moieties is a routine tactic in drug discovery to improve bioavailability, which is facilitated by enhanced metabolic stability and better cell membrane permeability. nih.gov

The influence of the difluoromethyl group on lipophilicity is complex. While it is generally considered a lipophilicity-enhancing group, the actual effect can vary based on the molecular context. h1.co Experimental studies have shown that the change in the water-octanol partition coefficient (ΔlogP) upon replacing a methyl group with a difluoromethyl group can range from -0.1 to +0.4. h1.co This variability allows for the fine-tuning of a molecule's lipophilicity to achieve an optimal balance for solubility and membrane transport. The CF2H group can also act as a hydrogen bond donor, a property that can enhance drug-target affinity and specificity. nih.gov

Table 1: Physicochemical Influence of the Difluoromethyl (CF2H) Group

| Property | Influence of CF2H Group | Scientific Rationale |

| Lipophilicity | Modulatory; can increase or slightly decrease lipophilicity depending on the molecular structure. h1.co | Acts as a "lipophilic hydrogen bond donor," offering a unique balance of properties. researchgate.neth1.co |

| Membrane Permeability | Generally improved. nih.gov | Enhanced lipophilicity and metabolic stability contribute to better passage through cell membranes. nih.gov |

| Metabolic Stability | Significantly enhanced. researchgate.netnih.gov | Serves as a stable bioisostere of metabolically vulnerable groups like hydroxyls and thiols. researchgate.netnih.gov |

| Target Binding | Can be enhanced. | Ability to act as a hydrogen bond donor can introduce new, favorable interactions with target proteins. nih.gov |

Synthesis of Specific Therapeutic Agents and Analogs

The compound this compound is a valuable reagent in organic synthesis, primarily due to the presence of the reactive bromomethyl group. This functional group acts as an electrophile, making the molecule an excellent substrate for alkylation reactions. It allows for the covalent attachment of the 3-(difluoromethyl)benzyl moiety to various molecular scaffolds, a common strategy in the development of therapeutic agents.

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in critical cellular functions such as cell growth, proliferation, and survival, making them important targets in cancer therapy. researchgate.net The synthesis of selective PI3K inhibitors often involves the alkylation of nitrogen-containing heterocyclic cores. For instance, a synthetic route to pyrimidinone-based selective PI3K-beta inhibitors involved the alkylation of a 4,6-dichloropyrimidin-2-amine with 1-(bromomethyl)naphthalene. nih.gov

Given this precedent, this compound serves as a key building block for analogous structures. Its reactive bromomethyl group makes it a suitable reagent for the N-alkylation of pyrimidine, quinazoline, or other heterocyclic systems that form the core of many PI3K inhibitors. researchgate.netnih.gov This reaction introduces the 3-(difluoromethyl)benzyl group, which can modulate the inhibitor's potency, selectivity, and pharmacokinetic properties.

Quinolone derivatives are a major class of heterocyclic compounds with a wide range of biological activities, including antibacterial and antioxidant effects. nih.govnih.gov A common synthetic strategy for modifying the quinolone scaffold is the alkylation of hydroxyl or amine groups. mdpi.com

Research has demonstrated the synthesis of novel quinolone derivatives through the O-alkylation of 8-hydroxyquinolin-2(1H)-one. nih.gov In a representative synthesis, a structurally similar reagent, 1-(bromomethyl)-3-(trifluoromethyl)benzene, was reacted with 8-hydroxyquinolin-2(1H)-one in the presence of a base to yield the corresponding 8-{[3-(trifluoromethyl)benzyl]oxy}quinolin-2(1H)-one. nih.gov The reactivity of this compound is analogous, allowing it to be used in similar synthetic schemes to introduce the 3-(difluoromethyl)benzyl group onto the quinolone core, thereby creating new chemical entities for biological screening.

Table 2: Representative Synthesis of an Analogous Quinolone Derivative

| Reactant 1 | Reagent (Analog) | Product | Yield |

| 8-Hydroxyquinolin-2(1H)-one | 1-(Bromomethyl)-3-(trifluoromethyl)benzene | 8-{[3-(Trifluoromethyl)benzyl]oxy}quinolin-2(1H)-one | 87% |

| Data sourced from a study on the synthesis of new quinolone derivatives. nih.gov |

The quinoxalin-2-one scaffold is considered a privileged structure in medicinal chemistry, frequently appearing in bioactive compounds. nih.gov The functionalization of the quinoxalin-2-one ring system, particularly at the N1 and C3 positions, is a key strategy for developing new therapeutic agents. chim.itnih.gov N-alkylation of the quinoxalin-2-one core is a straightforward method to introduce diverse substituents that can interact with biological targets.

The reactive carbon-bromine bond in this compound makes it an ideal alkylating agent for the synthesis of N1-substituted quinoxalin-2-ones. This reaction allows for the direct incorporation of the 3-(difluoromethyl)benzyl group onto the nitrogen atom of the heterocyclic ring, leading to the formation of N1-[3-(difluoromethyl)benzyl]quinoxalin-2-ones. This modification can significantly influence the biological activity of the resulting compound.

This compound is a versatile building block for the synthesis of various classes of anticancer agents. The therapeutic classes mentioned previously, such as PI3K inhibitors and certain quinoxaline (B1680401) derivatives, often possess potent antitumor activities. nih.govnih.gov The introduction of the 3-(difluoromethyl)benzyl moiety can enhance the pharmacological properties of these molecules. The difluoromethyl group, in particular, is a valuable motif in the design of modern pharmaceuticals. nih.gov

The utility of substituted benzyl halides as reagents is a well-established principle in the synthesis of anticancer compounds. For example, various 1,2,3-benzotriazine derivatives with antiproliferative activity have been synthesized using substituted benzylating agents. mdpi.comnih.gov Therefore, this compound can be employed in similar synthetic strategies to attach its specific fluorinated side chain to a wide range of heterocyclic cores, aiming to develop novel and more effective anticancer agents.

Applications in Agrochemical Chemistry

The difluoromethyl group is an important structural motif in the design of modern agrochemicals, such as fungicides and insecticides. researchgate.net Its inclusion in a molecule can lead to enhanced biological activity, improved metabolic stability, and favorable binding interactions with the target pest's biological systems. researchgate.net

While direct applications of this compound in specific, commercialized agrochemicals are not extensively documented in readily available literature, its structural components are highly relevant to the field. Structurally related fluorinated and brominated benzene derivatives are known intermediates in the production of agrochemicals. For instance, 1-Bromo-3,5-difluorobenzene is utilized as an intermediate in the synthesis of herbicides and insecticides. nbinno.com Similarly, other bromomethyl-fluorobenzene derivatives, such as 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene, have been identified as intermediates for antifungal agents. scbt.com

These examples underscore the potential of this compound as a valuable building block in agrochemical synthesis. Its reactive handle and the beneficial properties conferred by the difluoromethyl group make it a suitable candidate for the development of new, effective crop protection agents.

Intermediate in Herbicide, Insecticide, and Fungicide Production

Development of Active Ingredients for Agricultural Productivity

The development of new active ingredients for agriculture is a continuous effort to overcome resistance and improve efficacy. The difluoromethyl group is known to enhance the biological activity of molecules, and its incorporation into new potential agrochemicals is a common strategy. Compounds like this compound serve as valuable building blocks in this process. Research into novel fungicidal compounds has demonstrated the effectiveness of pyrazole-based structures containing a difluoromethyl group. The synthesis of such compounds often requires the coupling of different molecular fragments, a process where a reactive intermediate like this compound could play a crucial role.

The following table outlines the key structural features of this compound and their relevance in the synthesis of agricultural active ingredients:

| Structural Feature | Chemical Reactivity/Property | Role in Synthesis of Active Ingredients |

| Bromomethyl group (-CH₂Br) | Highly reactive electrophile | Allows for facile attachment to other molecules through nucleophilic substitution reactions, forming the backbone of the final active ingredient. |

| Difluoromethyl group (-CHF₂) | Electron-withdrawing, lipophilic | Can enhance the binding affinity of the final molecule to its biological target, improve metabolic stability, and increase cell membrane permeability, leading to higher efficacy. |

| Benzene ring | Aromatic scaffold | Provides a stable core structure onto which other functional groups can be attached and oriented for optimal biological activity. |

Contributions to Materials Science

The unique electronic and structural properties imparted by the difluoromethyl group, combined with the reactive nature of the bromomethyl group, make this compound a promising candidate for the synthesis of advanced materials.

Precursor for Novel Polymers and Coatings

Fluorinated polymers are well-known for their desirable properties, including thermal stability, chemical resistance, and low surface energy. While specific polymers derived from this compound are not widely documented, its structure lends itself to incorporation into polymer chains. The bromomethyl group can be converted into a variety of polymerizable functionalities, or it can be used to graft the difluoromethylbenzene moiety onto existing polymer backbones, thereby modifying the surface properties of materials to create specialized coatings.

Building Block for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. The synthesis of MOFs involves the self-assembly of metal ions or clusters with organic ligands. While direct use of this compound as a primary ligand in MOF synthesis is not extensively reported, it can be functionalized to create custom ligands. The bromomethyl group can be transformed into a coordinating group, such as a carboxylate or a nitrogen-containing heterocycle, which can then be used to build MOFs with tailored pore environments and functionalities imparted by the difluoromethyl group.

Development of Single-Atom Catalysts (SACs)

Single-atom catalysts (SACs) represent the next frontier in catalysis, offering maximum atom efficiency and unique reactivity. The synthesis of SACs often involves anchoring single metal atoms onto a support material. Functionalized organic molecules can play a role in creating specific binding sites for these metal atoms. A molecule like this compound could be modified and attached to a support surface, with the difluoromethylbenzene unit influencing the electronic properties of the anchored metal atom and, consequently, its catalytic activity.

Synthesis of Fluorophores and Photonic Materials

Fluorophores are molecules that emit light upon excitation and are essential components in various technologies, including bioimaging, sensing, and photonics. The introduction of fluorine atoms into organic molecules can significantly influence their photophysical properties, such as quantum yield and photostability. The difluoromethyl group can be used to tune the electronic properties of a chromophore. While specific examples are not prevalent in the literature, this compound could be used as a building block to construct novel fluorophores, where the bromomethyl group allows for its incorporation into larger conjugated systems.

The potential contributions of this compound to materials science are summarized in the table below:

| Application Area | Role of this compound | Potential Benefits |

| Polymers and Coatings | As a monomer precursor or for surface modification. | Enhanced thermal stability, chemical resistance, and tailored surface properties. |

| Metal-Organic Frameworks (MOFs) | As a precursor for functionalized organic ligands. | Creation of MOFs with specific pore environments and functionalities for applications in gas storage and catalysis. |

| Single-Atom Catalysts (SACs) | In the design of catalyst supports with specific binding sites. | Tuning the electronic properties of single-atom active sites for improved catalytic performance. |

| Fluorophores and Photonic Materials | As a building block for novel fluorescent molecules. | Development of photostable and efficient fluorophores with tailored photophysical properties. |

Catalysis and Cross-Coupling Reactions

Palladium-catalyzed C-H activation and cross-coupling reactions

Palladium catalysis has become a cornerstone of organic synthesis, particularly for its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the presence of the bromomethyl group offers a reactive handle for traditional cross-coupling reactions, while the benzylic protons are potential sites for C-H activation.

The C(sp³)–H bonds at the benzylic position of toluene (B28343) and its derivatives can be activated by a palladium catalyst, allowing for direct functionalization. For instance, the palladium-catalyzed benzylation of carboxylic acids with toluene proceeds via benzylic C-H activation organic-chemistry.org. This suggests that the benzylic C-H bonds in this compound could be similarly activated to form new C-C bonds, although the presence of the bromine atom might influence the reaction's selectivity and efficiency.

Furthermore, palladium catalysts are highly effective in activating C-Br bonds. Research has shown that selective C(sp²)–Br bond coupling can be achieved in the presence of a C(sp³)–Cl bond, highlighting the nuanced reactivity that can be harnessed with appropriate ligand and catalyst systems nih.gov. While the bromomethyl group contains a C(sp³)–Br bond, its reactivity in palladium-catalyzed cross-coupling reactions is well-established. For example, palladium-catalyzed thiocarbonylation of benzyl bromides has been successfully demonstrated acs.org. This indicates that the bromomethyl moiety of this compound can readily participate in various palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents.

The difluoromethyl group, while generally less reactive in cross-coupling reactions, can influence the electronic properties of the aromatic ring, thereby affecting the reactivity of the bromomethyl group and the benzylic C-H bonds. The electron-withdrawing nature of the difluoromethyl group can impact the oxidative addition step in the catalytic cycle.

Below is a table summarizing potential palladium-catalyzed reactions involving substrates analogous to this compound.

| Reaction Type | Substrate Example | Catalyst/Reagents | Product Type |

| Benzylic C-H Arylation | Benzyl thioethers | Pd Catalyst, Base | Arylated thioethers |

| Benzylation of Carboxylic Acids | Toluene | Pd(OAc)₂, Acid, Oxidant | Benzyl esters organic-chemistry.org |

| Suzuki Coupling | 1-Bromo-4-(chloromethyl)benzene | Pd(OAc)₂, PCy₃·HBF₄ | Chloromethyl-1,1′-biphenyl compounds nih.gov |

| Thiocarbonylation | Benzyl Bromides | Pd(II) complex, Ligand, Base | Thioesters acs.org |

Nickel-catalyzed Negishi cross-coupling

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed methods. The Negishi cross-coupling, which pairs an organozinc reagent with an organic halide, is particularly versatile and can be effectively catalyzed by nickel complexes organic-chemistry.org.

The bromomethyl group of this compound is an excellent electrophile for nickel-catalyzed Negishi cross-coupling. This reaction allows for the formation of a new carbon-carbon bond at the benzylic position, providing a straightforward route to a variety of substituted toluene derivatives. Nickel catalysts have been shown to be effective in coupling secondary alkyl electrophiles with organozinc reagents, indicating their utility for reactions involving benzylic halides nih.gov.

Recent advancements have also highlighted the role of nickel catalysis in reactions involving fluorinated groups. Nickel-catalyzed cross-electrophile coupling has been successfully employed for the difluoromethylation of aryl bromides using a difluoromethyl sulfone reagent nih.govacs.orgchemrxiv.org. This demonstrates the capability of nickel catalysis to activate and incorporate difluoromethyl moieties. While in this compound the difluoromethyl group is already present, this research underscores the compatibility of nickel catalysis with such fluorinated functional groups. It is conceivable that under specific conditions, the difluoromethyl group could participate in or influence nickel-catalyzed transformations.

The general scope of the Negishi coupling includes the reaction of organozinc compounds with aryl, vinyl, benzyl, or allyl halides, catalyzed by either nickel or palladium organic-chemistry.org. This broad applicability makes it a highly relevant transformation for the functionalization of this compound.

The following table provides examples of nickel-catalyzed cross-coupling reactions with substrates relevant to the functionalities present in this compound.

| Reaction Type | Substrate Example | Catalyst/Reagents | Product Type |

| Negishi Coupling | Secondary Propargylic Electrophiles | NiCl₂·glyme, Ligand | Coupled alkynes nih.gov |

| Cross-Electrophile Difluoromethylation | Aryl Bromides | NiCl₂·6H₂O, Ligand, Zn | Difluoromethylated arenes nih.govacs.orgchemrxiv.org |

| Negishi Coupling | Alkyl Halides | NiBr₂·diglyme, Ligand | Alkylated organoboron products organic-chemistry.org |

Spectroscopic and Structural Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides detailed information about the connectivity and electronic environment of atoms within a molecule.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it reveals the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and neighboring protons for all hydrogen atoms in the molecule. For 1-(Bromomethyl)-3-(difluoromethyl)benzene, the spectrum is expected to show three distinct signal regions.

Aromatic Region: The four protons on the benzene (B151609) ring (H-2, H-4, H-5, H-6) would appear in the downfield region, predicted to be between δ 7.4 and 7.6 ppm. Due to the complex spin-spin coupling between them (ortho, meta, and para coupling), this region would likely present as a complex multiplet.

Difluoromethyl Proton: The single proton of the -CHF₂ group is expected to appear as a triplet, a result of coupling to the two adjacent fluorine atoms (J-coupling, ²JHF). This signal is predicted to be in the range of δ 6.5-6.7 ppm. For comparison, the methine proton in benzyl(difluoromethyl)sulfane appears at δ 6.71 ppm as a triplet. rsc.org

Benzylic Protons: The two equivalent protons of the bromomethyl (-CH₂Br) group would appear as a sharp singlet, as there are no adjacent protons to couple with. This signal is typically found around δ 4.5 ppm, consistent with data for benzyl (B1604629) bromide (δ 4.45 ppm) and m-bis(bromomethyl)benzene (δ 4.48 ppm). rsc.org

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ar-H | 7.4 - 7.6 | Multiplet (m) | 4H |

| -CHF₂ | ~6.6 | Triplet (t) | 1H |

| -CH₂Br | ~4.5 | Singlet (s) | 2H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. In a proton-decoupled spectrum, each unique carbon appears as a singlet, though coupling to fluorine is still observed.

Aromatic Carbons: Six distinct signals are expected in the range of δ 125-140 ppm. libretexts.org The carbons directly bonded to the substituents (C-1 and C-3) would be clearly distinguishable from the four C-H carbons.

Difluoromethyl Carbon: The carbon of the -CHF₂ group is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF), with a predicted chemical shift around δ 115-120 ppm.

Benzylic Carbon: The carbon of the -CH₂Br group is predicted to appear significantly upfield, around δ 32-33 ppm, which is consistent with the chemical shift for the benzylic carbons in benzyl bromide (δ 33.7 ppm) and m-bis(bromomethyl)benzene (δ 33.0 ppm). rsc.org

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| Ar-C (substituted) | 135 - 140 | Singlet or Triplet (small ²JCF) |

| Ar-CH | 125 - 132 | Singlet or Doublet (small JCF) |

| -CHF₂ | 115 - 120 | Triplet (t, large ¹JCF) |

| -CH₂Br | 32 - 33 | Singlet (s) |

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and provides specific information about fluorine-containing groups. For this compound, the spectrum would be expected to show a single signal for the two equivalent fluorine atoms of the -CHF₂ group. This signal would appear as a doublet, due to coupling with the single adjacent proton (²JHF). The chemical shift is predicted to be in the range of δ -90 to -110 ppm relative to CFCl₃, a typical range for difluoromethyl groups attached to an aromatic system. rsc.orgcolorado.edu

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. It is used to determine the molecular weight and infer the structure of a compound.

For this compound (molecular weight: 221.04 g/mol ), electron ionization (EI) mass spectrometry would produce a characteristic fragmentation pattern.

Molecular Ion (M⁺): A crucial feature would be the molecular ion peak. Due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion would appear as a pair of peaks of almost equal intensity at m/z 220 and m/z 222. blogspot.com

Base Peak: The most common fragmentation pathway for benzyl bromides is the loss of the bromine atom to form a stable benzyl cation. blogspot.comucla.edu Therefore, the base peak (the most intense peak in the spectrum) is expected at m/z 141, corresponding to the [C₈H₇F₂]⁺ cation.

Other Fragments: Other potential fragment ions could arise from the loss of the difluoromethyl radical (·CHF₂) from the molecular ion, or subsequent fragmentation of the m/z 141 cation.

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment | Comments |

|---|---|---|

| 220 / 222 | [C₈H₇BrF₂]⁺ | Molecular ion (M⁺), showing characteristic 1:1 bromine isotope pattern. |

| 141 | [C₈H₇F₂]⁺ | Loss of ·Br from the molecular ion. Expected to be the base peak. |

| 91 | [C₇H₇]⁺ | Loss of ·Br and CHF₂. This corresponds to the tropylium (B1234903) ion, a common fragment in benzyl derivatives, though its intensity may be low. blogspot.com |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an effective method for identifying the presence of specific functional groups.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). Aliphatic C-H stretches from the -CH₂Br and -CHF₂ groups would be observed just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹).

C-F Stretching: The C-F bonds of the difluoromethyl group would give rise to very strong and characteristic absorption bands in the fingerprint region, typically between 1100 and 1350 cm⁻¹. libretexts.orgyoutube.com

Aromatic C=C Stretching: Medium to weak absorptions corresponding to the carbon-carbon double bond stretching within the benzene ring are expected in the 1450-1600 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected to produce a weak to medium absorption at a lower frequency, generally in the 510-690 cm⁻¹ range. youtube.com

Predicted Infrared (IR) Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Weak to Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-F Stretch | 1100 - 1350 | Strong |

| C-Br Stretch | 510 - 690 | Weak to Medium |

Crystallography and Solid-State Analysis

Should this compound be obtained as a crystalline solid suitable for X-ray diffraction, its solid-state structure and intermolecular interactions could be precisely determined.

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline material. It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. Analysis of benzyl bromide derivatives shows that the C(sp³)-Br bond is often oriented nearly perpendicular to the plane of the benzene ring. researchgate.net SCXRD also determines the unit cell parameters and the crystal system (e.g., monoclinic, orthorhombic), which describes the symmetry of the crystal lattice. For many substituted benzyl bromides, a monoclinic crystal system is common. cambridge.org

Hirshfeld surface analysis is a computational method that uses the results from an SCXRD experiment to map and quantify intermolecular interactions within a crystal. crystalexplorer.netmdpi.com The Hirshfeld surface is a unique boundary for a molecule in a crystal, and properties mapped onto this surface can visualize and analyze close contacts between neighboring molecules.

For this compound, this analysis would be crucial for understanding how the molecules pack in the solid state. The 2D fingerprint plots derived from the Hirshfeld surface would quantify the relative contributions of different types of interactions. Given the functional groups present, the following interactions would be expected to play a significant role in the crystal packing:

H···H Contacts: Typically, these are the most abundant contacts, representing the general van der Waals forces.

H···F/F···H Contacts: Weak hydrogen bonds between the aromatic or benzylic hydrogens and the fluorine atoms of the difluoromethyl group would be significant.

H···Br/Br···H Contacts: Weak hydrogen bonds involving the bromine atom as an acceptor would also be present.

C···H/H···C Contacts: These represent interactions between carbon atoms and hydrogen atoms, often associated with C-H···π interactions.

Halogen···Halogen Contacts: Potentially weak Br···F interactions could contribute to the packing arrangement.

The analysis would provide a detailed picture of the forces governing the crystal architecture, driven by the interplay between the polar C-F and C-Br bonds and the aromatic system. researchgate.nettandfonline.com

Chromatographic Methods for Purity and Analysis

The purity and analysis of this compound are crucial for its application in research and synthesis. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are instrumental in assessing the purity of this compound and monitoring reaction progress.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. While specific, validated methods for this exact compound are not extensively published in peer-reviewed literature, methods for structurally similar compounds, such as other substituted bromomethyl- and trifluoromethyl- aroxyls, provide a strong basis for developing effective analytical protocols. Purity assessments for commercially available this compound often cite HPLC as the method of determination, indicating its widespread use in quality control.

A typical analytical approach for a compound of this nature would involve reversed-phase HPLC (RP-HPLC). In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, its moderate polarity suggests that it would be well-retained and effectively separated from potential impurities on a C18 or C8 column.

A gradient elution is often preferred over an isocratic one to ensure good resolution of all components in a sample, from polar starting materials to non-polar byproducts. A common mobile phase combination for such analyses is a mixture of acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH) with water. A small amount of an acid, like phosphoric acid or formic acid, is often added to the mobile phase to improve peak shape and reproducibility. For applications where the eluent is directed to a mass spectrometer (LC-MS), a volatile acid like formic acid is necessary.

Detection is typically achieved using a UV detector, as the benzene ring in this compound provides strong chromophores. The selection of the detection wavelength is critical for sensitivity and is usually set at or near the absorbance maximum of the compound, which for many aromatic compounds falls in the range of 254 nm to 280 nm.

Below is a table with a hypothetical, yet scientifically plausible, set of HPLC parameters for the analysis of this compound, based on methods for related compounds.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 50% B; 2-15 min: 50-95% B; 15-18 min: 95% B; 18-20 min: 95-50% B; 20-25 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

| Expected Retention Time | ~12-15 minutes |

This table represents a typical starting point for method development. Actual parameters may vary based on the specific instrument and column used.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. Given the likely boiling point of this compound, it is amenable to GC analysis. This method is particularly useful for assessing purity, quantifying the compound in reaction mixtures, and detecting volatile impurities that might not be easily observed by HPLC.

In a typical GC analysis, the sample is vaporized in a heated inlet and swept by a carrier gas (usually an inert gas like helium or nitrogen) through a capillary column. The column contains a stationary phase, and separation occurs based on the compound's boiling point and its interaction with this phase. For aromatic compounds like this compound, a mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often effective.

A temperature program is commonly used in the GC oven, where the temperature is gradually increased. This allows for the elution of a wide range of compounds with varying boiling points, from volatile impurities to the main analyte and higher-boiling byproducts.

The most common detector for this type of analysis is the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. For unambiguous identification of the compound and its impurities, a Mass Spectrometer (MS) is used as the detector (GC-MS). This provides not only the retention time but also the mass spectrum of each component, allowing for structural elucidation and confirmation. Research involving related fluorinated aromatic compounds frequently employs GC-MS for reaction monitoring and product characterization.

Below is a table with a hypothetical set of GC parameters suitable for the analysis of this compound.

| Parameter | Condition |

| Instrument | Gas Chromatograph |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temp | 150 °C |